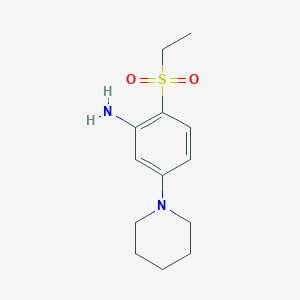

2-(Ethylsulfonyl)-5-(1-piperidinyl)aniline

Descripción

Propiedades

IUPAC Name |

2-ethylsulfonyl-5-piperidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-2-18(16,17)13-7-6-11(10-12(13)14)15-8-4-3-5-9-15/h6-7,10H,2-5,8-9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJBWJLQBZUEST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(C=C(C=C1)N2CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis via Amide Coupling and Sulfonamide Formation

Overview:

One of the primary routes involves the initial formation of a key intermediate through amide coupling, followed by sulfonylation to introduce the ethylsulfonyl group. This pathway emphasizes the use of carbodiimide-mediated coupling and subsequent sulfonamide formation.

- Step 1: Amide coupling between 4-sulfamoylbenzoic acid and ethyl piperidine-4-carboxylate.

- Step 2: Conversion of the intermediate to a hydrazide via reaction with hydrazine hydrate.

- Step 3: Sulfonylation of the aromatic amine with ethylsulfonyl chloride.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | 4-sulfamoylbenzoic acid + ethyl piperidine-4-carboxylate, EDCI, HOBt, dry acetonitrile | 78% | Amide formation |

| 2 | Hydrazine hydrate, ethanol | 85% | Hydrazide formation |

| 3 | Ethylsulfonyl chloride, base (e.g., pyridine) | 70% | Sulfonylation |

Catalytic Hydrogenation of Pyridine Derivatives

Overview:

Another prominent method involves the hydrogenation of the corresponding pyridine derivative to form the piperidine ring, a crucial step in the synthesis of the target compound.

- Hydrogenation is performed under high pressure (1500–5000 psig) using noble metal catalysts such as ruthenium dioxide supported on carbon.

- The presence of an amine, especially piperidine, as a co-solvent or additive, significantly suppresses N-methylation byproducts.

- Optimal temperatures range from 90°C to 120°C, minimizing undesired side reactions.

| Parameter | Range | Optimal Conditions | Effect |

|---|---|---|---|

| Catalyst | Ruthenium dioxide on carbon | 5% loading | High activity, selectivity |

| Hydrogen pressure | 1500–5000 psig | ≥1500 psig | Efficient hydrogenation |

| Temperature | 90°C–120°C | 100°C–110°C | Minimized byproduct formation |

| Amine additive | Piperidine (≥10 mol%) | Yes | Suppresses N-methylation |

Process Optimization and Catalyst Conditioning

- Catalyst "pickling" with amines such as piperidine enhances activity retention over multiple runs.

- Supported catalysts are loaded to 3–10% by weight, with unsupported catalysts like ruthenium oxide also viable.

- Hydrogen pressure: 1500–5000 psig

- Temperature: 90°C–120°C

- Catalyst loading: ≥0.2 grams per mole of substrate

- Proper catalyst conditioning prevents deactivation and maintains high selectivity.

- The process is scalable and compatible with standard industrial equipment.

Summary of Key Preparation Methods

Notes and Considerations

- The choice of catalyst and reaction conditions critically influences the purity and yield.

- The presence of other amines, especially piperidine, is essential to suppress N-methylation.

- Mild temperatures and high hydrogen pressures favor high selectivity.

- The synthesis pathway should be tailored based on the desired scale and available starting materials.

Análisis De Reacciones Químicas

Types of Reactions

2-(Ethylsulfonyl)-5-(1-piperidinyl)aniline can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may require the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfonyl group can yield sulfone derivatives, while reduction of a nitro group can produce an amine .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₅N₃O₂S

- Molecular Weight : 239.32 g/mol

- CAS Number : 1220021-52-2

The compound features a piperidine ring, which is known for its biological activity, and an ethylsulfonyl group that enhances its solubility and reactivity.

Medicinal Chemistry

2-(Ethylsulfonyl)-5-(1-piperidinyl)aniline has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown significant activity against hypopharyngeal tumor cells, suggesting potential as anticancer agents .

- Neuropharmacology : The compound may act as a positive allosteric modulator of GABA_A receptors, influencing neurotransmission and offering therapeutic effects in neurological disorders .

Insecticide Development

Recent studies have explored the use of sulfonamide derivatives, including this compound, as inhibitors of ion channels in mosquitoes. This application is particularly relevant in controlling mosquito-borne diseases such as Zika and dengue fever. The compound has been shown to disrupt excretory functions in mosquitoes, leading to potential use as a novel mosquitocide .

Antimicrobial Properties

The compound's sulfonamide group is associated with antibacterial action. Studies have evaluated its effectiveness against various bacterial strains, demonstrating good efficacy in inhibiting growth, which may contribute to the development of new antimicrobial agents .

Case Study 1: Anticancer Potential

A study focused on the synthesis of piperidine derivatives revealed that certain analogs of this compound displayed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. This suggests that modifications to the piperidine structure can significantly influence biological activity .

Case Study 2: Insecticidal Activity

In a high-throughput screening campaign against the Aedes aegypti mosquito, a derivative of the compound was identified as a potent inhibitor of the AeKir1 channel, leading to effective larvicidal activity. This finding supports the potential application of this class of compounds in vector control strategies .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Potential anticancer and neuropharmacological applications | Cytotoxicity against cancer cell lines |

| Insecticide Development | Disruption of ion channels in mosquitoes | Effective larvicidal activity |

| Antimicrobial Activity | Inhibition of bacterial growth | Good efficacy against multiple bacterial strains |

Mecanismo De Acción

The mechanism of action of 2-(Ethylsulfonyl)-5-(1-piperidinyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can enhance the compound’s binding affinity to these targets, while the piperidinyl group may influence the compound’s overall pharmacokinetic properties .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related aniline derivatives and their distinguishing features:

Key Comparative Insights

Substituent Effects on Bioactivity The ethylsulfonyl group in the target compound enhances solubility and hydrogen-bonding capacity compared to trifluoromethyl (-CF₃) (lipophilic, electron-withdrawing) or chloro (-Cl) (electron-withdrawing) substituents . Piperidinyl vs.

Synthetic Complexity

- The target compound requires nitro reduction and sulfonylation steps, whereas 2-(1-piperidinyl)-5-(trifluoromethyl)aniline is synthesized via direct coupling of trifluoromethyl precursors .

- 2-Chloro-5-(piperidine-1-sulfonyl)aniline involves hazardous intermediates (e.g., chlorinated sulfonic acids), complicating scale-up .

Pharmacological Relevance

- The ethylsulfonyl-piperidinyl motif in the target compound is critical for VEGFR2 binding, unlike 2-methyl-5-(piperidine-1-sulfonyl)aniline , which lacks sufficient steric bulk for receptor engagement .

- Trifluoromethyl derivatives exhibit superior metabolic stability but lower aqueous solubility compared to ethylsulfonyl analogues .

Chloro-substituted analogues are regulated as irritants, restricting their handling .

Actividad Biológica

2-(Ethylsulfonyl)-5-(1-piperidinyl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features an ethylsulfonyl group and a piperidine moiety, which are known to enhance biological activity through various mechanisms. The compound's molecular formula is C12H18N2O2S, with a molecular weight of 250.35 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in inflammatory pathways and cancer progression.

Target Enzymes

- Inducible Nitric Oxide Synthase (iNOS) : The compound has been identified as a selective inhibitor of iNOS, which plays a crucial role in the production of nitric oxide during inflammatory responses .

- Lysophosphatidic Acid (LPA) Pathway : It also exhibits properties that modulate LPA levels, which are implicated in various pathological conditions including cancer and inflammation .

Anticancer Activity

Recent studies have demonstrated that this compound possesses notable anticancer properties. In vitro assays have shown that the compound can induce apoptosis in cancer cell lines, particularly through the modulation of the NF-kappaB signaling pathway .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FaDu (hypopharyngeal tumor) | 15 | Apoptosis induction via NF-kappaB modulation |

| A549 (lung cancer) | 20 | Cell cycle arrest |

Anti-inflammatory Effects

The compound's ability to inhibit iNOS suggests potential anti-inflammatory applications. Studies indicate that treatment with this compound reduces levels of pro-inflammatory cytokines in various models, indicating its role in managing inflammatory diseases .

Case Studies

- Cancer Treatment : In a study involving FaDu cells, treatment with varying concentrations of the compound resulted in significant apoptosis compared to controls, highlighting its potential as an anticancer agent.

- Inflammation Model : In animal models of inflammation, administration of the compound resulted in decreased swelling and pain responses, supporting its therapeutic potential for inflammatory conditions.

Pharmacokinetics and Toxicity

Pharmacokinetic studies reveal that this compound is well absorbed and exhibits favorable distribution characteristics within tissues. Toxicity assessments indicate a low toxicity profile at therapeutic doses, making it a promising candidate for further development.

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | 75% |

| Half-life | 4 hours |

| Metabolism | Phase I & II |

Q & A

Q. What are the established synthetic routes for preparing 2-(ethylsulfonyl)-5-(1-piperidinyl)aniline, and what are their yields?

The compound can be synthesized via multi-step pathways starting from commercially available precursors. A validated approach involves sulfonylation, nucleophilic substitution, and nitro-group reduction. For example, a related polyheterosubstituted aniline derivative was synthesized in four steps (sulfonation, alkylation, nitration, and catalytic hydrogenation) with a 59% overall yield . Key intermediates require precise characterization using NMR, IR, and melting point analysis to confirm structural integrity .

Q. How can researchers verify the purity and structural identity of this compound?

Physicochemical characterization is critical:

- 1H/13C NMR : Confirm substituent positions and integration ratios (e.g., ethylsulfonyl and piperidinyl groups) .

- Melting Point : Compare with literature values (e.g., 104–105°C for analogous nitro-substituted anilines) .

- Chromatography : Use HPLC or TLC to detect impurities, especially residual solvents or byproducts from nitro reduction .

Q. What solvents and reaction conditions are compatible with this compound during synthesis?

Polar aprotic solvents (e.g., THF, methanol) are suitable for sulfonation and alkylation steps. Nitration requires concentrated HNO₃ under controlled heating (100°C for 2 hours), while catalytic hydrogenation (Pd/C, H₂) demands inert atmospheres . Avoid strong acids or bases that may hydrolyze the sulfonyl or piperidinyl groups.

Advanced Research Questions

Q. How do competing substituent effects (e.g., sulfonyl vs. piperidinyl groups) influence reaction selectivity during synthesis?

The electron-withdrawing sulfonyl group directs electrophilic substitution to the meta position, while the piperidinyl group (a strong electron donor) competes for ortho/para orientation. Computational modeling (DFT) or Hammett substituent constants can predict regioselectivity. Experimental validation via intermediate isolation (e.g., dinitro derivatives) is recommended to resolve ambiguities .

Q. What strategies mitigate challenges in isolating this compound due to its solubility or stability?

- Crystallization : Use solvent mixtures (e.g., methanol/water) to improve crystal formation .

- Derivatization : Temporarily protect the aniline group via acetylation to enhance stability during purification .

- Low-Temperature Storage : Store at –20°C under nitrogen to prevent oxidation of the sulfonyl group .

Q. How does this compound serve as a pharmacophore in kinase inhibitors, and what modifications enhance its bioactivity?

The ethylsulfonyl and piperidinyl groups are critical for binding to VEGFR2 and other kinases (e.g., PDGFR, CDK). Structure-activity relationship (SAR) studies show that substituting the methoxy group with bulkier alkoxy groups or introducing electron-withdrawing groups (e.g., trifluoromethyl) improves inhibitory potency (e.g., IC₅₀ = 22 nM for VEGFR2) . Molecular docking (PDB: 1Y6A) can guide rational design .

Q. What analytical challenges arise in quantifying trace impurities or degradation products of this compound?

- LC-MS/MS : Detect sulfonic acid byproducts (from hydrolysis) or N-oxide derivatives (from oxidation) with ppm-level sensitivity .

- Isotopic Labeling : Use deuterated solvents (e.g., CDCl₃) to distinguish degradation pathways via NMR .

Methodological Notes

- Synthesis Optimization : Replace hazardous nitration conditions (HNO₃/H₂SO₄) with flow chemistry to improve safety and yield .

- Data Contradictions : Cross-validate spectral data with Reaxys/SciFinder entries, as discrepancies in older literature (e.g., Bio-Rad Laboratories) may arise from incomplete characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.